molecular formula C21H16FN3O B2757696 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 941946-45-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2757696
CAS No.: 941946-45-8
M. Wt: 345.377
InChI Key: MITSOSOMHUIGOI-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a fluorophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzimidazole core is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of Fluorophenyl Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or phenyl rings.

    Reduction: Reduced forms of the acetamide or benzimidazole moieties.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom or other positions on the phenyl rings.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound may exhibit biological activity, making it a candidate for studying its effects on cellular pathways and disease models.

    Materials Science: It can be used in the design of new materials with specific electronic or optical properties.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to the active site of an enzyme, inhibiting its activity, while the fluorophenyl acetamide group may enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which may alter its chemical reactivity and pharmacokinetic properties.

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of fluorine, which may influence its hydrophobicity and metabolic stability.

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its binding affinity to molecular targets, improve its metabolic stability, and modulate its electronic properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-16-9-5-14(6-10-16)13-20(26)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSOSOMHUIGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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